Welcome to the BenchChem Online Store!
molecular formula C21H20 B1364162 2,3-Dibenzyltoluene CAS No. 26898-17-9

2,3-Dibenzyltoluene

Cat. No. B1364162
M. Wt: 272.4 g/mol
InChI Key: PKQYSCBUFZOAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04591948

Procedure details

To a reaction vessel were added 2500 g of toluene and 50 g of FeCl3 and reaction was carried out for 3 hours by adding 1500 g of benzyl chloride with stirring at room temperature. After the reaction, the catalyst was deactivated and 660 g of dibenzyltoluene was obtained.
Quantity
1500 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
2500 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C1(C)C=CC=CC=1>[CH2:1]([C:3]1[C:2]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[C:7]([CH3:1])[CH:6]=[CH:5][CH:4]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1500 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Two
Name
FeCl3
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
2500 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a reaction vessel were added
CUSTOM
Type
CUSTOM
Details
After the reaction

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C(=C(C=CC1)C)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 660 g
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04591948

Procedure details

To a reaction vessel were added 2500 g of toluene and 50 g of FeCl3 and reaction was carried out for 3 hours by adding 1500 g of benzyl chloride with stirring at room temperature. After the reaction, the catalyst was deactivated and 660 g of dibenzyltoluene was obtained.
Quantity
1500 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
2500 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C1(C)C=CC=CC=1>[CH2:1]([C:3]1[C:2]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[C:7]([CH3:1])[CH:6]=[CH:5][CH:4]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1500 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Two
Name
FeCl3
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
2500 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a reaction vessel were added
CUSTOM
Type
CUSTOM
Details
After the reaction

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C(=C(C=CC1)C)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 660 g
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.